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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Cat. No.: B12278510 Get Quote

CAS Number: 2107273-24-3

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-acid)-Cy5,

a fluorescent labeling reagent designed for researchers, scientists, and drug development

professionals. This molecule incorporates a Cy5 core, a widely-used fluorophore in the far-red

spectral region, functionalized with a carboxylic acid via a discrete polyethylene glycol (PEG)

linker. This design allows for covalent conjugation to primary amines on biomolecules such as

proteins, peptides, and antibodies, while the PEG spacer enhances hydrophilicity and reduces

non-specific binding.

Core Concepts and Applications
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is an amine-reactive fluorescent probe. The terminal

carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., EDC with

N-hydroxysuccinimide), to form a stable amide bond with primary amines on a target molecule.

The inclusion of an asymmetric PEG linker (a PEG4 and a PEG2 chain) offers several

advantages in bioconjugation and drug development:

Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chains increase the

water solubility of the Cy5 dye, which can otherwise be prone to aggregation in aqueous

buffers, leading to fluorescence quenching.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12278510?utm_src=pdf-interest
https://www.benchchem.com/product/b12278510?utm_src=pdf-body
https://www.benchchem.com/product/b12278510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12278510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Improved Biocompatibility: PEGylation is a well-established method to reduce the

immunogenicity and improve the in vivo circulation time of biomolecules.[1]

Flexible Spacer Arm: The PEG linker provides a flexible spacer between the fluorophore and

the labeled molecule, which can minimize steric hindrance and preserve the biological

activity of the target.

Applications in Drug Development: This reagent is particularly valuable in the development of

targeted therapies like Antibody-Drug Conjugates (ADCs) and fluorescently-labeled

Proteolysis Targeting Chimeras (PROTACs). In these applications, the Cy5 moiety serves as

a reporter to track the localization, distribution, and mechanism of action of the therapeutic

agent.

Quantitative Data
The key physicochemical and spectroscopic properties of N-(m-PEG4)-N'-(PEG2-acid)-Cy5
are summarized in the table below.

Property Value Reference

CAS Number 2107273-24-3

Molecular Formula C₄₁H₅₇ClN₂O₈ [2]

Molecular Weight 741.36 g/mol [2]

Excitation Maximum (λex) ~649 nm

Emission Maximum (λem) ~667 nm

Purity ≥97%

Solubility Soluble in DMSO, DMF

Storage
Store at -20°C, desiccated and

protected from light.

Experimental Protocols
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General Protocol for Protein Labeling via EDC/NHS
Coupling
This protocol describes the general procedure for conjugating N-(m-PEG4)-N'-(PEG2-acid)-
Cy5 to a protein containing primary amine groups (e.g., lysine residues).

Materials:

N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for

activation; can be adjusted to pH 7.2-7.5 for conjugation)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching reagent (e.g., hydroxylamine, Tris, or glycine)

Gel filtration column (e.g., Sephadex G-25) for purification

Reaction buffers (e.g., MES, PBS)

Procedure:

Reagent Preparation:

Equilibrate N-(m-PEG4)-N'-(PEG2-acid)-Cy5, EDC, and NHS to room temperature before

use.

Prepare a stock solution of the Cy5 reagent in anhydrous DMF or DMSO.

Prepare fresh stock solutions of EDC and NHS in an appropriate buffer or water

immediately before use.

Activation of Carboxylic Acid:
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In a microcentrifuge tube, dissolve N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in the activation

buffer (e.g., 0.1 M MES, pH 5.5).

Add a molar excess of EDC (e.g., 1.2 equivalents) to the Cy5 solution and stir for 10

minutes at room temperature.

Add a molar excess of NHS (e.g., 1.2-1.5 equivalents) to the reaction mixture.

Allow the activation reaction to proceed for 15-60 minutes at room temperature.

Conjugation to Protein:

Prepare the protein solution in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5).

Ensure the buffer is free of primary amines.

Add the activated Cy5 reagent to the protein solution. The optimal molar ratio of dye to

protein should be determined empirically, but a starting point of 10-20 fold molar excess of

the dye is common.

Incubate the reaction for 2 hours to overnight at room temperature, protected from light.

Quenching the Reaction:

Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM)

to stop the reaction by consuming any unreacted NHS-activated dye.

Incubate for an additional 30-60 minutes.

Purification:

Separate the labeled protein from unreacted dye and reaction byproducts using a gel

filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g.,

PBS).

Collect the fractions containing the labeled protein, which will be visibly colored and

typically elute first.

Characterization (Optional but Recommended):
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified

conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye) and using the Beer-

Lambert law.

Signaling Pathway and Workflow Diagrams
PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the

degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A

fluorescently labeled PROTAC, using a reagent like N-(m-PEG4)-N'-(PEG2-acid)-Cy5, allows

for the visualization and tracking of this process. The diagram below illustrates the key steps in

the PROTAC mechanism of action.

PROTAC Mechanism of Action

Target Protein

Ternary Complex
(Target-PROTAC-E3)

Binding

Fluorescent PROTAC
(Cy5-labeled) E3 Ubiquitin Ligase

Binding

Polyubiquitinated
Target Protein

Ubiquitination

Ubiquitin

Proteasome

Recognition

Degraded Peptides

Degradation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12278510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12278510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: The PROTAC induces a ternary complex, leading to ubiquitination and proteasomal

degradation of the target.

Experimental Workflow for Protein Labeling
The following diagram outlines the key steps involved in the covalent labeling of a protein with

N-(m-PEG4)-N'-(PEG2-acid)-Cy5.
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Caption: Workflow for labeling proteins with an amine-reactive Cy5-PEG-acid dye via

EDC/NHS chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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